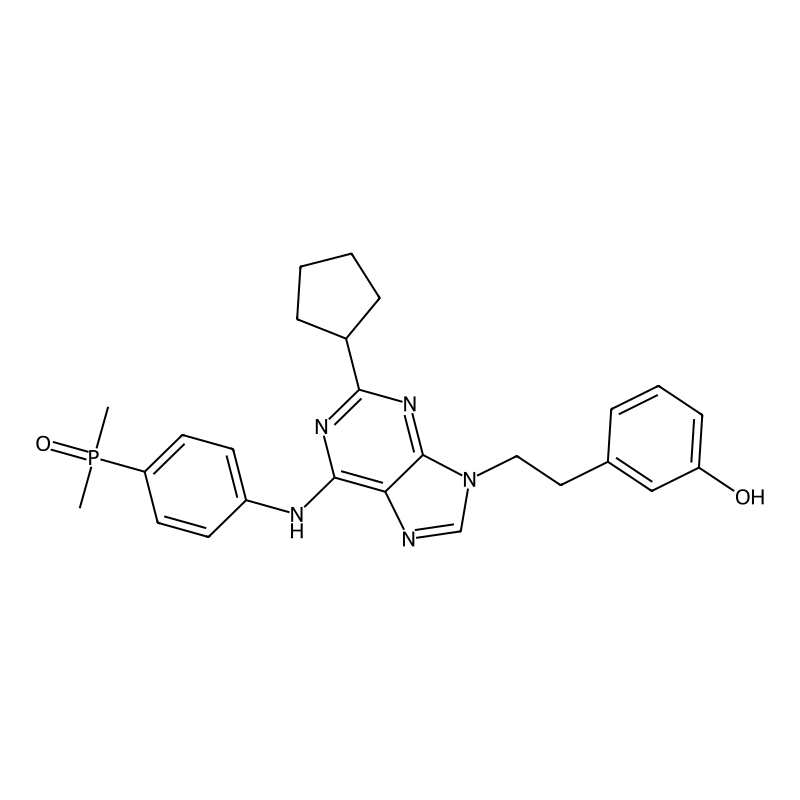

3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-yl)ethyl]phenol, often referred to as a purine derivative, is a complex organic compound that exhibits significant interest in medicinal chemistry. This compound features a purine core, which is a key component in various biological processes, including DNA and RNA synthesis. Its structure incorporates a cyclopentyl group and a dimethylphosphoryl moiety, which contribute to its unique properties and potential applications in pharmacology.

The chemical reactivity of 3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-yl)ethyl]phenol can be attributed to its functional groups. The dimethylphosphoryl group is known for its ability to participate in phosphorylation reactions, which are crucial in many biochemical pathways. The compound can undergo nucleophilic substitutions and hydrolysis reactions due to the presence of the phenolic hydroxyl group and the nitrogen atoms in the purine ring.

This compound has demonstrated notable biological activity, particularly as an inhibitor of specific kinases such as ABL1 and c-SRC. Studies indicate that it possesses an IC50 value lower than 1 nM for these kinases, suggesting potent inhibitory effects. It has been shown to effectively inhibit phosphorylation in cells expressing BCR-ABL1, indicating its potential utility in treating certain cancers, especially those associated with kinase mutations that confer drug resistance .

The synthesis of 3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-yl)ethyl]phenol typically involves multi-step organic synthesis techniques. Key steps may include:

- Formation of the Purine Core: The initial step usually involves the construction of the purine structure through cyclization reactions.

- Introduction of Functional Groups: Subsequent steps involve adding the cyclopentyl and dimethylphosphoryl groups via nucleophilic substitution or coupling reactions.

- Final Modifications: The phenolic group is introduced last, often through alkylation or acylation methods.

These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product.

3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-yl)ethyl]phenol has potential applications in:

- Cancer Therapy: Due to its kinase inhibition properties, it may serve as a therapeutic agent for cancers driven by aberrant kinase activity.

- Research: It can be used in studies focused on kinase signaling pathways and drug resistance mechanisms in cancer cells.

Several compounds exhibit structural similarities or biological activities akin to 3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-yl)ethyl]phenol:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| AP23464 | Similar purine structure with variations in side chains | Potent against ABL1 and c-SRC; IC50 < 1 nM |

| Ponatinib | Contains similar purine core; designed for kinase inhibition | Effective against resistant mutations; used clinically |

| Dasatinib | Another kinase inhibitor with a distinct scaffold | Broad-spectrum activity against various kinases |

These compounds share the purine core but differ in their side chains and specific interactions with target proteins, contributing to their unique pharmacological profiles.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

AP-23464

Dates

2: Jakubowska J, Czyz M. [Novel inhibitors of Bcr-Abl]. Postepy Hig Med Dosw (Online). 2006;60:697-706. Review. Polish. PubMed PMID: 17245319.

3: Kimura S, Ashihara E, Maekawa T. New tyrosine kinase inhibitors in the treatment of chronic myeloid leukemia. Curr Pharm Biotechnol. 2006 Oct;7(5):371-9. Review. PubMed PMID: 17076652.

4: Gotlib J. KIT mutations in mastocytosis and their potential as therapeutic targets. Immunol Allergy Clin North Am. 2006 Aug;26(3):575-92. Review. PubMed PMID: 16931294.

5: Azam M, Nardi V, Shakespeare WC, Metcalf CA 3rd, Bohacek RS, Wang Y, Sundaramoorthi R, Sliz P, Veach DR, Bornmann WG, Clarkson B, Dalgarno DC, Sawyer TK, Daley GQ. Activity of dual SRC-ABL inhibitors highlights the role of BCR/ABL kinase dynamics in drug resistance. Proc Natl Acad Sci U S A. 2006 Jun 13;103(24):9244-9. Epub 2006 Jun 5. PubMed PMID: 16754879; PubMed Central PMCID: PMC1482597.

6: Dalgarno D, Stehle T, Narula S, Schelling P, van Schravendijk MR, Adams S, Andrade L, Keats J, Ram M, Jin L, Grossman T, MacNeil I, Metcalf C 3rd, Shakespeare W, Wang Y, Keenan T, Sundaramoorthi R, Bohacek R, Weigele M, Sawyer T. Structural basis of Src tyrosine kinase inhibition with a new class of potent and selective trisubstituted purine-based compounds. Chem Biol Drug Des. 2006 Jan;67(1):46-57. PubMed PMID: 16492148.

7: Corbin AS, Demehri S, Griswold IJ, Wang Y, Metcalf CA 3rd, Sundaramoorthi R, Shakespeare WC, Snodgrass J, Wardwell S, Dalgarno D, Iuliucci J, Sawyer TK, Heinrich MC, Druker BJ, Deininger MW. In vitro and in vivo activity of ATP-based kinase inhibitors AP23464 and AP23848 against activation-loop mutants of Kit. Blood. 2005 Jul 1;106(1):227-34. Epub 2005 Mar 3. PubMed PMID: 15746079.

8: Brunton VG, Avizienyte E, Fincham VJ, Serrels B, Metcalf CA 3rd, Sawyer TK, Frame MC. Identification of Src-specific phosphorylation site on focal adhesion kinase: dissection of the role of Src SH2 and catalytic functions and their consequences for tumor cell behavior. Cancer Res. 2005 Feb 15;65(4):1335-42. PubMed PMID: 15735019.

9: O'Hare T, Pollock R, Stoffregen EP, Keats JA, Abdullah OM, Moseson EM, Rivera VM, Tang H, Metcalf CA 3rd, Bohacek RS, Wang Y, Sundaramoorthi R, Shakespeare WC, Dalgarno D, Clackson T, Sawyer TK, Deininger MW, Druker BJ. Inhibition of wild-type and mutant Bcr-Abl by AP23464, a potent ATP-based oncogenic protein kinase inhibitor: implications for CML. Blood. 2004 Oct 15;104(8):2532-9. Epub 2004 Jul 15. PubMed PMID: 15256422.